REACTION_CXSMILES
|
[Br-:1].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(#N)C.[O:25]1[C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][C:28]=2[C:27]([CH2:34][CH2:35]O)=[CH:26]1>C1CCCCC1>[Br:1][CH2:35][CH2:34][C:27]1[C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=2[O:25][CH:26]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
5.52 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C2=C1C=CC=C2)CCO
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the addition the temperature of the reaction mixture
|
Type
|
CUSTOM
|
Details
|
was kept between 19 and 21° C
|
Type
|
WAIT
|
Details
|
The mixture was then left
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate obtained
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered over a silica gel layer (15 g) about 3 cm thick
|
Type
|
WASH
|
Details
|
The silica gel was washed with cyclohexane (5×20 ml)
|
Type
|
CUSTOM
|
Details
|
the filtrate obtained
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCC1=COC2=C1C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.47 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |